molecular formula C14H21N3O2 B1516729 TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE

TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE

Cat. No.: B1516729
M. Wt: 263.34 g/mol
InChI Key: HVVRSUVDZYKWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol. It is characterized by the presence of a Boc-protected amino group attached to an azetidine ring, which is further connected to an aniline moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The azetidine ring is then formed, followed by the attachment of the aniline moiety. One common method involves the use of tert-butyl dicarbonate (Boc2O) and a base such as triethylamine to protect the amino group . The azetidine ring can be synthesized using various methods, including cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical reactions. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    3-N-Boc-aminoazetidine: Similar in structure but lacks the aniline moiety.

    tert-Butyl N-Azetidin-3-ylcarbamate: Another Boc-protected azetidine derivative.

    N-Boc-4-azetidinone: Contains a Boc-protected azetidine ring with a ketone group.

Uniqueness

TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE is unique due to the presence of both the Boc-protected amino group and the aniline moiety, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-10(15)5-7-12/h4-7,11H,8-9,15H2,1-3H3,(H,16,18)

InChI Key

HVVRSUVDZYKWCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.